1-(1-ethylpiperidin-4-yl)-N-methylmethanamine
Description
1-(1-Ethylpiperidin-4-yl)-N-methylmethanamine is a piperidine derivative with a tertiary amine structure. Its core consists of a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with an N-methylmethanamine moiety. The molecular formula is C₉H₂₀N₂ (calculated molecular weight: 156.27 g/mol).
Synthetic routes for similar compounds (e.g., nucleophilic displacement, reductive amination, or amide coupling) suggest plausible methods for its preparation . For instance, the N-methylmethanamine group could be introduced via reductive amination of a ketone intermediate, as seen in .
Properties
CAS No. |
915921-43-6 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-3-11-6-4-9(5-7-11)8-10-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
JZZNMTAPZZKQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to analogs sharing the N-methylmethanamine group or piperidine core (Table 1). Key structural variations influence physicochemical properties and biological activity.
*Calculated based on molecular formulas from evidence.
Key Structural Differences :
- Piperidine Derivatives : The target’s ethyl group at the piperidine 1-position confers moderate lipophilicity compared to bulkier substituents (e.g., benzyl in or pyridinylmethyl in ). These variations affect steric hindrance and binding to targets like G-protein-coupled receptors.
- Benzylamines : Compounds like 1-(4-fluorophenyl)-N-methylmethanamine () lack the piperidine ring but retain the N-methylmethanamine group, favoring planar interactions in antitubercular activity.
- Carbazole and Tetracyclic Derivatives : These feature fused aromatic systems (e.g., carbazole in , anthracene in ), enhancing DNA intercalation or enzyme inhibition.
Pharmacological and Functional Comparisons
- Antidepressant Activity: Tetracyclic compound 5 () reduced immobility time by 84% in forced swimming tests, likely due to norepinephrine reuptake inhibition. The target’s piperidine core may similarly modulate monoamine transporters but lacks halogen atoms critical for the tetracyclic compound’s efficacy.
- Antitubercular Activity : 1-(4-Fluorophenyl)-N-methylmethanamine () inhibits mycobacterial growth via undefined mechanisms, possibly involving membrane disruption. The target’s piperidine ring could enhance blood-brain barrier penetration but may reduce specificity for bacterial targets.
- p53 Signaling Modulation: Carbazole derivatives (e.g., PK9320 in ) bind mutant p53, restoring tumor-suppressor function.
Physicochemical and Metabolic Comparisons
- Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., benzyl in ) may resist cytochrome P450 oxidation. Microsomal stability assays in suggest that N-methylmethanamine groups are metabolized via N-demethylation, a pathway likely shared by the target compound.
- Synthetic Accessibility : The target’s simpler structure (vs. carbazoles or tetracyclics) allows easier scale-up, as seen in the straightforward synthesis of 1-(4-chlorophenyl)-N-methylmethanamine ().
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